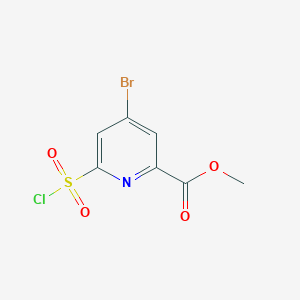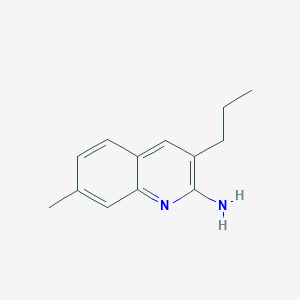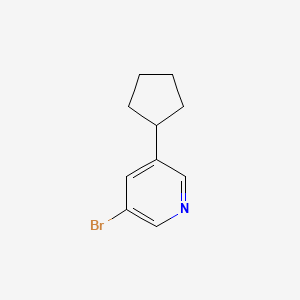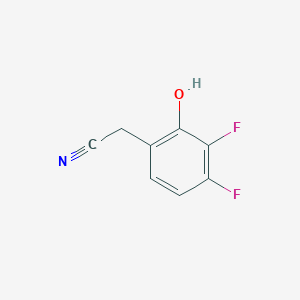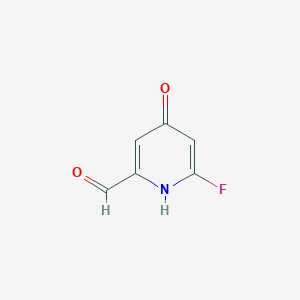![molecular formula C9H11ClN2O2 B14855389 Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate typically involves the reaction of 4-chloromethylpyrimidine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .
Aplicaciones Científicas De Investigación
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting or activating certain enzymes or receptors, leading to various biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate include:
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-acetate
- Ethyl 2-(4-chloro-2-methylsulfanylpyrimidin-5-yl)acetate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
ethyl 2-[4-(chloromethyl)pyrimidin-2-yl]acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-9(13)5-8-11-4-3-7(6-10)12-8/h3-4H,2,5-6H2,1H3 |
Clave InChI |
WUTWSBBQFTUBAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC=CC(=N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


